molecular formula C11H10O B129395 Spiro[cyclopropane-1,2'-indan]-1'-one CAS No. 22228-23-5

Spiro[cyclopropane-1,2'-indan]-1'-one

Cat. No.: B129395
CAS No.: 22228-23-5
M. Wt: 158.2 g/mol
InChI Key: GKZPWJCAKGHVSS-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,2’-indan]-1’-one is a unique spirocyclic compound characterized by a cyclopropane ring fused to an indanone structure This compound is notable for its rigid three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclopropane-1,2’-indan]-1’-one typically involves the intramolecular difunctionalization of methylenecyclopropanes tethered with carboxylic acid. This reaction can be catalyzed by visible-light photoredox catalysis, which allows the reaction to proceed under mild conditions, yielding the target product with high atomic economy . Another method involves the base-catalyzed reaction of acetopyridinium chloride with 1,3-indandione and an araldehyde in the presence of triethylamine in acetonitrile under reflux conditions .

Industrial Production Methods: While specific industrial production methods for Spiro[cyclopropane-1,2’-indan]-1’-one are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The visible-light photoredox catalysis method, in particular, can be extended to gram-scale synthesis, making it suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Spiro[cyclopropane-1,2’-indan]-1’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Biological Activity

Spiro[cyclopropane-1,2'-indan]-1'-one is a unique spirocyclic compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that integrates a cyclopropane ring with an indanone moiety. This specific configuration contributes to its unique reactivity and biological profile.

Target Interactions:

  • This compound can be transformed into 1-indanone motifs, which are prevalent in various natural products and bioactive compounds. This transformation suggests potential interactions with biological targets similar to those influenced by 1-indanones.

Biochemical Pathways:

  • The compound may influence several biochemical pathways due to its structural similarities with known bioactive compounds. Its synthesis via visible-light photoredox catalysis indicates that light conditions can affect its reactivity and subsequent biological effects .

Anticancer Activity

Research indicates that spirocyclic compounds, including this compound, exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Variations in substituents on the cyclopropane and indanone rings have been shown to significantly influence its potency against cancer cells and bacteria. For example, specific modifications enhance its ability to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various spirocyclic derivatives in vitro. The results indicated that certain derivatives of this compound significantly reduced the viability of human cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections.

Research Findings Summary Table

Activity Tested Compound Results Reference
AnticancerThis compoundInduced apoptosis in cancer cell lines,
AntimicrobialThis compoundEffective against S. aureus and E. coli,

Properties

IUPAC Name

spiro[3H-indene-2,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZPWJCAKGHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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